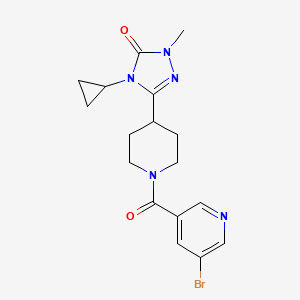

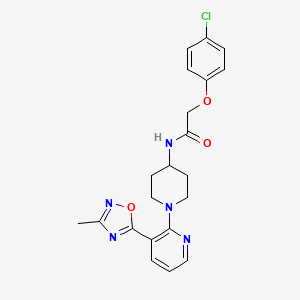

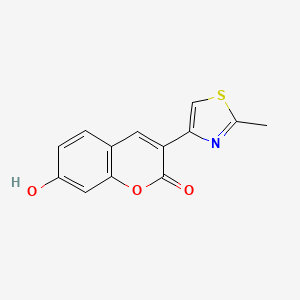

![molecular formula C26H44NNaO7S B2488291 2-[[(3α,5β,6β,7α)-3,6,7-三羟基-24-氧代胆酮-24-基]氨基]-乙磺酸,单钠盐 CAS No. 2260905-08-4](/img/structure/B2488291.png)

2-[[(3α,5β,6β,7α)-3,6,7-三羟基-24-氧代胆酮-24-基]氨基]-乙磺酸,单钠盐

描述

Synthesis Analysis

The synthesis of related bile acids involves multiple steps, including stereoselective hydroxylation, protection of hydroxyl groups, oxidation, and reduction processes. For instance, the synthesis of 3alpha,7alpha,14alpha-trihydroxy-5beta-cholan-24-oic acid, a potential primary bile acid in vertebrates, has been achieved through steps like stereoselective remote-hydroxylation, site-selective protection, oxidation with pyridinium dichromate, and stereoselective reduction (Kakiyama et al., 2004). These processes highlight the complexity and precision required in synthesizing molecules closely related to the specified compound.

Molecular Structure Analysis

The molecular structure of bile acids, including the specified compound, is characterized by a steroid nucleus with a side chain terminating in a carboxylic acid group. The presence of multiple hydroxyl groups and their configuration (alpha or beta) significantly influences the molecule's physical and chemical properties. The synthesis and study of epimeric and stereoisomeric forms of bile acids reveal insights into the stereochemistry and molecular interactions of these compounds (Iida et al., 2002).

Chemical Reactions and Properties

Bile acids undergo various chemical reactions, including conjugation with glycine or taurine, oxidation, and reduction, affecting their solubility and biological function. The chemical synthesis of coenzyme A esters of bile acids for studying beta-oxidation in bile acid biosynthesis illustrates the complex interplay of chemical reactions these molecules undergo (Kurosawa et al., 2001).

科学研究应用

1. 胆酸生物合成研究

- 辅酶A酯的合成:由黑沢等人(2001年)进行的研究侧重于合成相关化合物的辅酶A酯,用于研究胆酸生物合成,突出了生化途径中类似化合物的相关性 (Kurosawa et al., 2001)。

- 大鼠肝脏中的生物合成:古斯塔夫森(1975年)研究了大鼠肝脏中类似化合物的转化,有助于理解胆酸生物合成中的微粒体和线粒体系统 (Gustafsson, 1975)。

2. 潜在胆酸代谢产物的合成

- 3α,7α,14α-三羟基-5β-胆烷-24-酸:柿山等人(2004年)开发了一种合成该化合物的方法,这是脊椎动物中候选的胆酸代谢产物,突出了该化合物在脊椎动物代谢中的重要性 (Kakiyama et al., 2004)。

3. 胆盐的比较研究

- 不同物种中的胆盐分析:哈斯尔伍德和托克斯(1972年)进行了不同物种胆盐的比较研究,包括结构分析和合成,这对于理解这类化合物的生物学作用和多样性具有相关性 (Haslewood & Tökes, 1972)。

4. 结构和生物合成性质的研究

- 主要胆醇的结构研究:宇根等人(2000年)对主要胆醇进行了结构和生物合成研究,展示了与问题中相关化合物相关的复杂生物合成和结构多样性 (Une et al., 2000)。

作用机制

Target of Action

These receptors play crucial roles in regulating lipid, glucose, and energy metabolism .

Mode of Action

Based on its structural characteristics, it can be hypothesized that it may bind to bile acid receptors, modulating their activity and influencing downstream signaling pathways .

Biochemical Pathways

The compound, being structurally similar to bile acids, may influence several biochemical pathways. For instance, activation of FXR leads to the induction of small heterodimer partner (SHP), which inhibits the activity of liver receptor homolog-1 (LRH-1), reducing the expression of the enzyme cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in bile acid synthesis .

Pharmacokinetics

As a bile acid derivative, it is likely to undergo enterohepatic circulation, being secreted into the bile after hepatic conjugation, reabsorbed in the intestine, and returned to the liver .

Result of Action

Modulation of bile acid receptors can have wide-ranging effects, including regulation of lipid and glucose metabolism, inflammation, and energy expenditure .

Action Environment

Environmental factors such as diet, gut microbiota, and genetic factors can influence the action, efficacy, and stability of this compound. For instance, diet can affect bile acid composition and consequently the compound’s efficacy. Similarly, gut microbiota can biotransform bile acids, potentially affecting the compound’s action .

属性

IUPAC Name |

sodium;2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S.Na/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31;/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34);/q;+1/p-1/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYXROOLWUZIWRB-BAMGEBLESA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H44NNaO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[(3alpha,5beta,6beta,7alpha)-3,6,7-Trihydroxy-24-oxocholan-24-yl]amino]-ethanesulfonicacid,monosodiumsalt | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

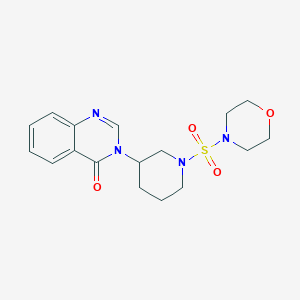

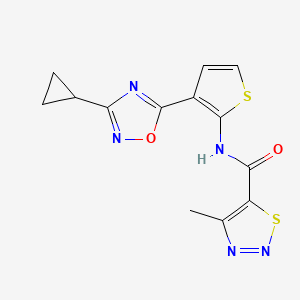

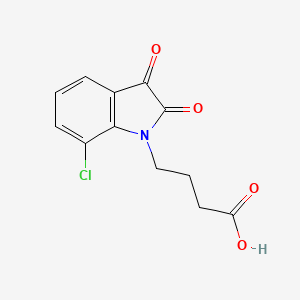

![(E)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488210.png)

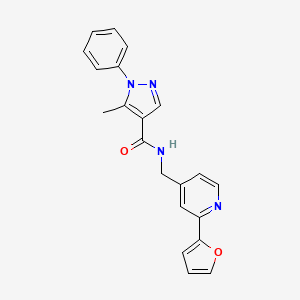

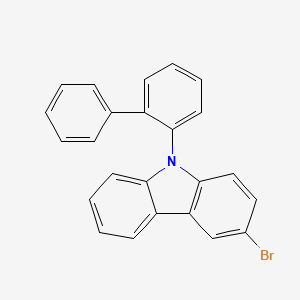

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2488213.png)

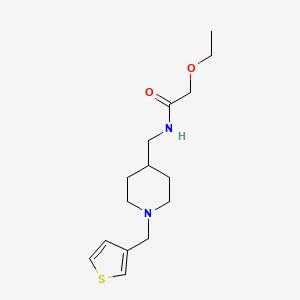

![2-(Dimethylamino)benzo[d]thiazol-6-yl 2-(1,3-dioxoisoindolin-2-yl)acetate](/img/structure/B2488221.png)

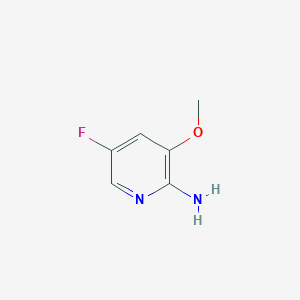

![(Z)-methyl 2-(2-((2-methoxybenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2488225.png)